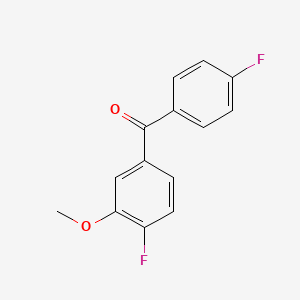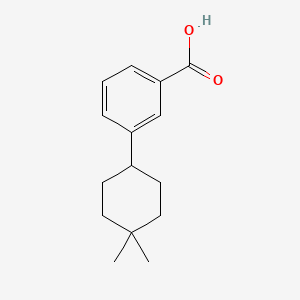
3-(4,4-Dimethylcyclohexyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,4-Dimethylcyclohexyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It features a benzoic acid moiety substituted with a 4,4-dimethylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Dimethylcyclohexyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4,4-dimethylcyclohexylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 3-(4,4-Dimethylcyclohexyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen atoms or other substituents on the benzene ring.
科学研究应用
Chemistry: 3-(4,4-Dimethylcyclohexyl)benzoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of benzoic acid derivatives with biological macromolecules. Its structural features may also make it a candidate for drug development and pharmacological studies.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with specific molecular targets in the body makes it a promising candidate for further investigation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the 4,4-dimethylcyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular processes.
相似化合物的比较
Benzoic acid: A simpler analog without the cyclohexyl substitution.
4,4-Dimethylcyclohexylbenzene: Lacks the carboxylic acid group.
3,4-Dimethylbenzoic acid: Features different substitution patterns on the benzene ring.
Uniqueness: 3-(4,4-Dimethylcyclohexyl)benzoic acid is unique due to the presence of both the benzoic acid moiety and the 4,4-dimethylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
3-(4,4-dimethylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c1-15(2)8-6-11(7-9-15)12-4-3-5-13(10-12)14(16)17/h3-5,10-11H,6-9H2,1-2H3,(H,16,17) |
InChI 键 |
WFHJFCBTNAHROK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C2=CC(=CC=C2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



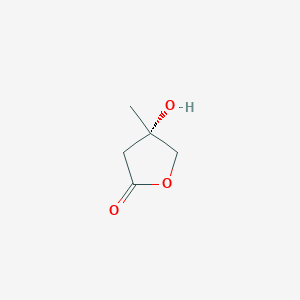
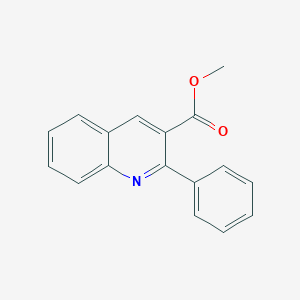
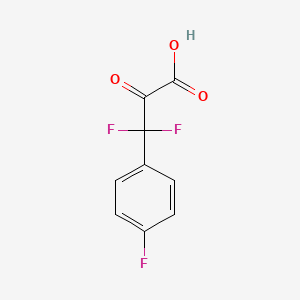
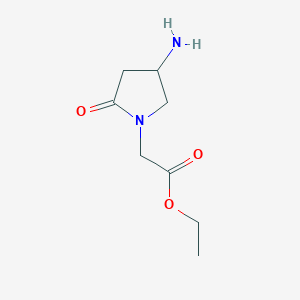

![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12835981.png)
![Pyrido[2,3-c]pyridazin-4(1h)-one](/img/structure/B12835986.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)
